4-Isobutyl 3-amino quinoline

Catalog No.
S8658799
CAS No.
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isobutyl 3-amino quinoline

Product Name

4-Isobutyl 3-amino quinoline

IUPAC Name

4-(2-methylpropyl)quinolin-3-amine

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9(2)7-11-10-5-3-4-6-13(10)15-8-12(11)14/h3-6,8-9H,7,14H2,1-2H3

InChI Key

VPAHUZBYWPFYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NC2=CC=CC=C21)N

4-Isobutyl-3-aminoquinoline is a substituted quinoline compound characterized by an isobutyl group at the 4-position and an amino group at the 3-position. Quinoline itself is a heterocyclic aromatic organic compound, which serves as a core structure for many biologically active compounds. The presence of the isobutyl group enhances the lipophilicity and potentially the biological activity of this compound, making it of interest in pharmaceutical research and development. This compound is particularly noted for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications .

Typical of aminoquinolines, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group, enhancing its reactivity and potential biological activity.
  • Cyclization Reactions: It can be involved in cyclization processes leading to more complex structures, often used in medicinal chemistry .

The biological activity of 4-isobutyl-3-aminoquinoline is primarily linked to its derivatives, particularly imiquimod. Imiquimod acts as an immune response modifier, stimulating the immune system and used topically for treating skin conditions such as actinic keratosis and superficial basal cell carcinoma. The compound has shown antiviral properties and has been investigated for its potential in cancer immunotherapy due to its ability to activate toll-like receptors .

Several methods exist for synthesizing 4-isobutyl-3-aminoquinoline:

  • One-Pot Synthesis: A modular three-component synthesis has been developed that allows for the construction of substituted 4-aminoquinolines from readily available starting materials through a combination of Sonogashira coupling and acid-mediated cyclization .
  • Hydrogenation: The reduction of 4-isobutylamino-3-nitroquinoline using hydrogenation techniques can yield 4-isobutyl-3-aminoquinoline. This typically involves Raney nickel as a catalyst under controlled hydrogen pressure .
  • Nucleophilic Substitution: This method involves the nucleophilic attack of ammonia or amines on appropriate precursors containing leaving groups at the desired position on the quinoline ring.

4-Isobutyl-3-aminoquinoline serves primarily as an intermediate in pharmaceutical synthesis, notably in the production of imiquimod. Its derivatives are explored for various therapeutic applications, including:

  • Dermatological Treatments: Used in formulations targeting skin cancers and viral infections.
  • Antiviral Agents: Investigated for potential use against various viral pathogens due to their immune-modulating effects .

Studies on interaction mechanisms involving 4-isobutyl-3-aminoquinoline often focus on its binding affinity to biological receptors and enzymes. Its role as a toll-like receptor agonist exemplifies how it can enhance immune responses. Additionally, research into its interactions with DNA and RNA suggests potential applications in antiviral drug design .

Several compounds share structural similarities with 4-isobutyl-3-aminoquinoline, each exhibiting unique properties:

Compound NameStructure TypeNotable Uses
ImiquimodQuinoline DerivativeImmune response modifier
ChloroquineQuinoline DerivativeAntimalarial
PrimaquineQuinoline DerivativeAntimalarial
QuinineAlkaloidAntimalarial
8-HydroxyquinolineHydroxyquinolineAntioxidant, antimicrobial

Uniqueness of 4-Isobutyl-3-Aminoquinoline

The uniqueness of 4-isobutyl-3-aminoquinoline lies in its specific substitution pattern that enhances its lipophilicity and biological activity compared to other quinoline derivatives. Its direct application as an intermediate for producing imiquimod further distinguishes it from other similar compounds that may not have such targeted pharmaceutical relevance .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.131348519 g/mol

Monoisotopic Mass

200.131348519 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-21

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